1-(2,4-Difluorophenyl)-1H-pyrazole

Lipophilicity Physicochemical Properties Medicinal Chemistry

1-(2,4-Difluorophenyl)-1H-pyrazole (CAS 562099-15-4) is a fluorinated N-aryl pyrazole building block with molecular formula C₉H₆F₂N₂ and molecular weight 180.16 g·mol⁻¹. It serves primarily as a cyclometalating ligand precursor in organometallic chemistry and as a synthetic intermediate in pharmaceutical research.

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
CAS No. 562099-15-4
Cat. No. B3329230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)-1H-pyrazole
CAS562099-15-4
Molecular FormulaC9H6F2N2
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C9H6F2N2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H
InChIKeyCKOBTMSOZBONSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)-1H-pyrazole (CAS 562099-15-4): Physicochemical Properties and Procurement Relevance


1-(2,4-Difluorophenyl)-1H-pyrazole (CAS 562099-15-4) is a fluorinated N-aryl pyrazole building block with molecular formula C₉H₆F₂N₂ and molecular weight 180.16 g·mol⁻¹ . It serves primarily as a cyclometalating ligand precursor in organometallic chemistry and as a synthetic intermediate in pharmaceutical research . The 2,4-difluorophenyl substituent imparts distinct electronic and lipophilic characteristics relative to non-fluorinated and mono-fluorinated N-phenyl pyrazole analogs, making it a non-interchangeable component in ligand design and medicinal chemistry campaigns.

Why 1-(2,4-Difluorophenyl)-1H-pyrazole Cannot Be Substituted by Generic N-Aryl Pyrazoles


Substituting 1-(2,4-difluorophenyl)-1H-pyrazole with 1-phenyl-1H-pyrazole (ppzH) or 1-(4-fluorophenyl)-1H-pyrazole (fpzH) in ligand systems leads to distinct photophysical and electronic consequences that are not predictable from structural similarity alone. The ortho-fluorine atom in the 2,4-difluorophenyl motif is critical for cyclometalation efficiency, while the combined electron-withdrawing effect of two fluorines raises the intraligand ππ* energy gap, producing a blue-shifted phosphorescence in Ir(III) complexes that cannot be replicated by non-fluorinated or para-mono-fluorinated analogs [1]. Additionally, the increased lipophilicity (ΔlogP ≈ +0.14 to +0.33) alters pharmacokinetic profiles in medicinal chemistry applications .

Quantitative Differentiation Evidence for 1-(2,4-Difluorophenyl)-1H-pyrazole vs. Closest Analogs


Lipophilicity (logP) Comparison: 2,4-Difluoro vs. Unsubstituted and Mono-Fluoro N-Phenyl Pyrazoles

The 2,4-difluorophenyl substitution increases lipophilicity relative to the unsubstituted phenyl and mono-fluoro analogs. The target compound exhibits a logP of 2.34 (Fluorochem) , while 1-phenyl-1H-pyrazole (ppzH) has a reported logP of 2.20 (Sielc) [1], and 1-(4-fluorophenyl)-1H-pyrazole (fpzH) has a logP of 2.01 (Chem960) . This represents a ΔlogP of +0.14 versus the unsubstituted analog and +0.33 versus the para-fluoro analog, indicating measurably higher membrane permeability potential.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Excited-State Dynamics: Radiative and Nonradiative Rate Constants in Tris-Heteroleptic Ir(III) Complexes

In a direct head-to-head comparison, the complexes [Ir(dFppy)(ppz)(acac)] and [Ir(ppy)(dFppz)(acac)]—which differ only in the positioning of the 2,4-difluorophenyl group on the phenylpyridine (dFppy) versus the phenylpyrazole (dFppz) ligand—exhibit identical emission maxima and redox potentials but display radiative and nonradiative rate constants that differ by a factor of approximately 2 [1]. This demonstrates that the 1-(2,4-difluorophenyl)pyrazole ligand (dFppz) exerts a unique kinetic control over excited-state decay that is not correlated with static spectroscopic properties.

Photophysics OLED Materials Excited-State Dynamics

Photoluminescence Quantum Yield of dfppz-Based Cationic Ir(III) Complex in Light-Emitting Electrochemical Cells

The cationic iridium complex [Ir(dfppz)₂(tp-pyim)]PF₆, where dfppz = 1-(2,4-difluorophenyl)pyrazole, exhibits a photoluminescence quantum yield (PLQY) of 0.54 in deaerated acetonitrile solution at room temperature [1]. This high quantum yield supports efficient blue-green electroluminescence with a peak current efficiency of 18.3 cd·A⁻¹, an external quantum efficiency (EQE) of 7.6%, and a power efficiency of 18.0 lm·W⁻¹ in LEC devices [1].

Electroluminescence Light-Emitting Electrochemical Cells Quantum Yield

Intraligand ππ* Energy Gap Tuning for Blue Phosphorescence in Ir(III) Complexes

Systematic comparison of N-phenylpyrazole ligands in heteroleptic Ir(III) complexes demonstrates that the 2,4-difluorophenyl substitution (dfpzH) produces a larger intraligand ππ* energy gap than either 1-(4-fluorophenyl)pyrazole (fpzH) or 1-phenylpyrazole (ppzH) [1]. This increased energy gap shifts the emission into the blue region of the visible spectrum, a property that is essential for full-color OLED displays and white-light sources [1].

Blue Phosphorescence OLED Dopants Ligand Design

X-ray Crystallographic Comparison of Dinuclear Ir(III) and Rh(III) Chloro-Bridged Complexes with dfpz vs. ppz Ligands

A comparative structural study of dinuclear [(C^N)₂Ir-μ-Cl]₂ and [(C^N)₂Rh-μ-Cl]₂ complexes synthesized with both 1-phenyl-1H-pyrazole (ppzH) and 1-(2,4-difluorophenyl)-1H-pyrazole (dfpzH) as cyclometalating ligands confirmed that both ligand types form analogous μ-chloro-bridged dimers suitable as precursors for heteroleptic complexes [1]. X-ray crystallography established that the dfpz-based complexes adopt the same general molecular architecture as their ppz counterparts, but both sets of complexes were non-emissive in dichloromethane solution at room temperature while displaying luminescence exclusively in MeOH/EtOH 1:1 glasses at 77 K [1].

X-ray Crystallography Organometallic Chemistry Ligand Design

Optimal Application Scenarios for 1-(2,4-Difluorophenyl)-1H-pyrazole Based on Quantitative Differentiation Evidence


Blue Phosphorescent OLED Dopant Design

The 2,4-difluorophenyl substitution on the pyrazole ligand (dfpzH) systematically raises the intraligand ππ* energy gap relative to non-fluorinated and mono-fluorinated analogs, enabling blue phosphorescence in heteroleptic Ir(III) complexes [1]. Procurement of 1-(2,4-difluorophenyl)-1H-pyrazole is therefore specifically indicated for OLED research groups targeting blue-emitting dopants, where 1-phenyl-1H-pyrazole or 1-(4-fluorophenyl)-1H-pyrazole would produce green-to-red emission and fail to meet the blue-channel requirement.

High-Efficiency Light-Emitting Electrochemical Cell (LEC) Fabrication

Cationic Ir(III) complexes employing the dfppz cyclometalating ligand achieve a photoluminescence quantum yield of 0.54 in acetonitrile solution, translating to LEC devices with an EQE of 7.6% and a current efficiency of 18.3 cd·A⁻¹ [2]. Researchers developing solution-processed LECs for display or solid-state lighting should select this compound over non-fluorinated phenylpyrazole analogs, which typically yield substantially lower quantum yields and device efficiencies.

Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity

With a measured logP of 2.34—representing a +0.33 logP unit increase over the para-fluoro analog and a +0.14 logP unit increase over the unsubstituted phenyl analog—1-(2,4-difluorophenyl)-1H-pyrazole provides enhanced membrane permeability for lead compounds where target engagement depends on sufficient lipophilicity . This makes it a strategic building block for medicinal chemists optimizing ADME properties in pyrazole-containing drug candidates.

Dinuclear Ir(III)/Rh(III) Precursor Synthesis for Heteroleptic Complex Libraries

X-ray crystallographic confirmation that dfpzH forms μ-chloro-bridged dimers with Ir(III) and Rh(III) that are structurally analogous to ppzH-based dimers [3] validates the use of this compound as a direct precursor for synthesizing heteroleptic complex libraries. Researchers building Ir(III) or Rh(III) phosphorescent material libraries can substitute dfpzH for ppzH without altering the dimeric scaffold, while gaining the additional electronic tuning capability conferred by the fluorine substituents.

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